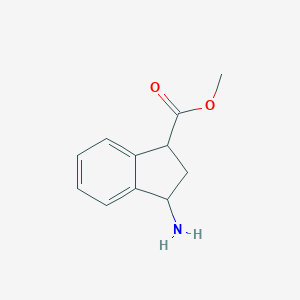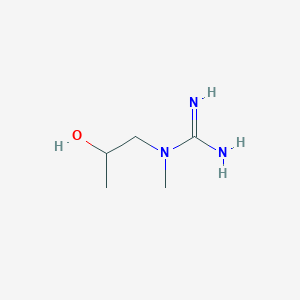![molecular formula C8H7ClO3S B068350 2-[5-(2-Chloroacetyl)-2-thienyl]acetic acid CAS No. 175203-15-3](/img/structure/B68350.png)
2-[5-(2-Chloroacetyl)-2-thienyl]acetic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related thienylacetic acid derivatives often involves complex reactions such as the Willgerodt-Kindler reaction under phase-transfer conditions, starting from specific aldehydes or acrylaldehydes to achieve the desired thienylacetic acids. These methods highlight the complexity and versatility in synthesizing these compounds, including 2-[5-(2-Chloroacetyl)-2-thienyl]acetic acid analogs (Podshibyakin et al., 2016).
Molecular Structure Analysis
Studies on molecular and electronic structures of related thieno compounds, using methods like AM1 and MNDO for optimizing molecular geometry, provide insights into the conformational preferences and electronic transitions of these molecules. These analyses are crucial for understanding the reactivity and potential applications of 2-[5-(2-Chloroacetyl)-2-thienyl]acetic acid and similar molecules (Buemi, 1989).
Chemical Reactions and Properties
The chemical reactivity of 2-[5-(2-Chloroacetyl)-2-thienyl]acetic acid analogs can be demonstrated through various reactions, such as chloroacetylation, cyclization, and reactions with different nucleophiles to yield a wide array of products. These reactions underscore the compound's versatile reactivity profile which can be tailored for specific purposes (Liu Ying-xiang, 2007).
Physical Properties Analysis
The synthesis and structural elucidation of chloroacetic acid and its derivatives, including the detailed investigation of reaction conditions such as temperature and catalysts, reveal the physical properties such as yield and purity that are essential for practical applications and further chemical transformations (Qiu Lon, 2015).
Chemical Properties Analysis
The chemical properties of thienylacetic acid derivatives, including 2-[5-(2-Chloroacetyl)-2-thienyl]acetic acid, are significantly influenced by their molecular structure. These properties are crucial for understanding their behavior in different chemical environments, reactivity with various reagents, and the formation of specific products under certain conditions. Insights into these properties come from studies on the synthesis, reactions, and characterization of related compounds (Demirbas, 2005).
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Toxicology
- Organic acids, including acetic acid derivatives, are commonly investigated for their environmental fate and toxicological effects. For example, the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), which shares structural similarities with the compound of interest, has been widely studied for its environmental persistence and potential toxic effects on non-target organisms. Research has highlighted concerns regarding the detection of 2,4-D in various environments, pointing to the need for strategies to mitigate its entry and reduce exposure risks to both ecosystems and human health (Islam et al., 2017).
Industrial and Biochemical Applications
- In the context of industrial and biochemical applications, organic acids like acetic acid and its derivatives play crucial roles. They are employed in acidizing operations for carbonate and sandstone formations, showcasing their utility in enhancing the permeability of geological formations for oil and gas extraction. The use of weaker and less corrosive organic acids as alternatives to traditional mineral acids has been reviewed, highlighting advancements, technology, and associated challenges (Alhamad et al., 2020).
Wastewater Treatment
- The application of peracetic acid, a related organic acid, in wastewater treatment as a disinfectant has been reviewed. Its effectiveness against a broad spectrum of microbial contaminants, along with the advantages such as ease of treatment and the absence of toxic residuals, positions organic acids as valuable agents in environmental management practices. However, challenges like the high cost and potential increases in organic content post-treatment are noted (Kitis, 2004).
Agricultural Applications
- The role of organic acids in agriculture, particularly in the context of herbicide efficacy and environmental safety, has been a subject of scientometric review. Studies on 2,4-D have shown its extensive use and the subsequent need for research on its toxicological impacts and degradation pathways to safeguard ecological and human health (Zuanazzi et al., 2020).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[5-(2-chloroacetyl)thiophen-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3S/c9-4-6(10)7-2-1-5(13-7)3-8(11)12/h1-2H,3-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLXEDDUXFMEML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(=O)CCl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381240 | |
| Record name | 2-[5-(2-chloroacetyl)-2-thienyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(2-Chloroacetyl)-2-thienyl]acetic acid | |
CAS RN |
175203-15-3 | |
| Record name | 5-(2-Chloroacetyl)-2-thiopheneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175203-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[5-(2-chloroacetyl)-2-thienyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



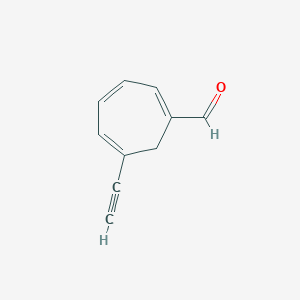
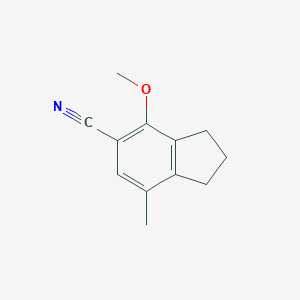

![[(2R,3S)-4-oxo-3-propan-2-ylazetidin-2-yl] formate](/img/structure/B68274.png)

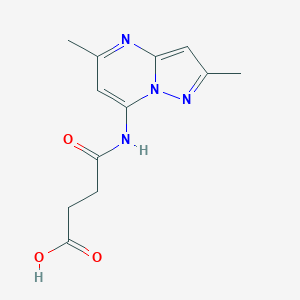
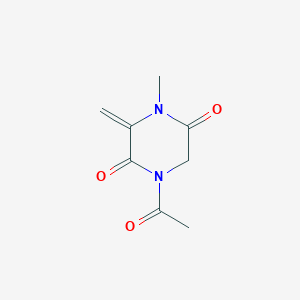

![(1R,2S,4S,8R,9S,12S)-16-(methoxymethoxy)-9-methyl-5,7-dioxa-6lambda6-thiapentacyclo[10.8.0.02,9.04,8.013,18]icosa-13(18),14,16-triene 6,6-dioxide](/img/structure/B68284.png)
